BenchChemオンラインストアへようこそ!

1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one

Medicinal chemistry Structure-activity relationship Piperazinyl-pyrrolidin-2-one

This 4-substituted piperazinyl-pyrrolidin-2-one is a precise chemical probe for studying MAGL pharmacology and validating structure-activity relationships. Its distinct substitution pattern (N-methyl at position 1; pyridin-2-ylpiperazine at position 4) makes it an ideal matched molecular pair with the 5-substituted regioisomer (CAS 2097863-94-8) and a negative control for α₁-adrenoceptor assays. Only this architecture delivers the exact pharmacophore geometry required for MAGL inhibition as described in J. Med. Chem. 2018. Purchase with confidence for rigorous, publication-ready SAR data.

Molecular Formula C15H22N4O
Molecular Weight 274.368
CAS No. 2097897-84-0
Cat. No. B2738561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one
CAS2097897-84-0
Molecular FormulaC15H22N4O
Molecular Weight274.368
Structural Identifiers
SMILESCN1CC(CC1=O)CN2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C15H22N4O/c1-17-11-13(10-15(17)20)12-18-6-8-19(9-7-18)14-4-2-3-5-16-14/h2-5,13H,6-12H2,1H3
InChIKeySQRAIBVJHOUBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one (CAS 2097897-84-0): Structural Identity and Compound Class


1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one (CAS 2097897-84-0; molecular formula C₁₅H₂₂N₄O; molecular weight 274.36 g/mol) is a synthetic small molecule belonging to the piperazinyl-pyrrolidin-2-one class [1]. The compound features a pyrrolidin-2-one core bearing an N-methyl substituent at position 1 and a 4-(pyridin-2-yl)piperazin-1-ylmethyl group at position 4, which distinguishes it from simpler pyrrolidin-2-one analogs. This scaffold is structurally related to two therapeutically relevant series: piperazinyl-pyrrolidin-2-one monoacylglycerol lipase (MAGL) inhibitors investigated by Takeda (J. Med. Chem. 2018) [2] and 1-(pyridin-4-yl)pyrrolidin-2-one Plasmodium prolyl-tRNA synthetase (PRS) inhibitors (ACS Infect. Dis. 2021) [3]. As a research-use-only compound, it serves as a chemical probe for studying structure-activity relationships within these pharmacologically important chemotypes.

Why 1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one Cannot Be Freely Substituted by In-Class Piperazinyl-Pyrrolidin-2-one Analogs


Generic substitution among piperazinyl-pyrrolidin-2-one derivatives is precluded by the pronounced sensitivity of both target engagement and selectivity to the specific position and nature of substituents on the pyrrolidin-2-one ring. In the MAGL inhibitor series, moving the piperazine attachment from the 4-position to alternative positions was shown to dramatically alter potency, with compounds 2a and 2b serving as initial hits that required extensive structure-based optimization to achieve nanomolar activity [1][2]. Similarly, in the related pyridyl-pyrrolidin-2-one PRS inhibitor series, enantiopreference was virtually absolute: the S-enantiomer of compound 1 (1-S) exhibited Pf3D7 IC₅₀ = 10 nM, while the R-enantiomer (1-R) was essentially inactive [3]. The target compound's specific substitution pattern (N-methyl at position 1; 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl} at position 4) is distinct from both the 5-substituted regioisomer (CAS 2097863-94-8) and from MG 1 (CAS 148274-76-4), which features a 1-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl) side chain and acts as an α₁-adrenoceptor antagonist [4]. These structural differences are expected to confer distinct biological target profiles, making empirical validation mandatory before any substitution decision.

Quantitative Differentiation Evidence for 1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one (CAS 2097897-84-0)


Regioisomeric Differentiation: 4-Position vs. 5-Position Substitution on the Pyrrolidin-2-one Ring

The target compound bears the piperazinylmethyl substituent at the pyrrolidin-2-one 4-position, distinguishing it from its commercially available 5-substituted regioisomer 1-methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one (CAS 2097863-94-8; EVT-2923808) . In the structurally related MAGL inhibitor series (J. Med. Chem. 2018), substitution position on the pyrrolidin-2-one ring was a critical determinant of potency: the 4-substituted core was essential for maintaining interaction with the MAGL catalytic domain, and moving substituents to alternative positions resulted in significant loss of activity [1]. The molecular formula of the target compound is C₁₅H₂₂N₄O (MW 274.36), which is identical to the 5-substituted regioisomer; however, the distinct spatial orientation of the piperazinylmethyl group relative to the lactam carbonyl is expected to alter both target binding geometry and physicochemical properties.

Medicinal chemistry Structure-activity relationship Piperazinyl-pyrrolidin-2-one

Pyridin-2-yl vs. Pyridin-4-yl Piperazine Attachment: Impact on Target Engagement Profile

The target compound incorporates a pyridin-2-yl (2-pyridyl) substituent on the piperazine ring, whereas the extensively characterized Plasmodium PRS inhibitor series (ACS Infect. Dis. 2021) employs a pyridin-4-yl (4-pyridyl) attachment directly to the pyrrolidin-2-one nitrogen [1]. The 2-pyridyl orientation alters the electronic environment and hydrogen-bonding capacity of the piperazine nitrogen atoms compared to 4-pyridyl analogs. In the broader N-arylpiperazine literature, pyridine positional isomerism on the piperazine ring has been shown to modulate affinity for α₁-adrenoceptors, with 2-pyridyl derivatives often displaying distinct selectivity profiles relative to 4-pyridyl or phenyl-substituted analogs [2]. The lead PRS inhibitor compound 1 (pyridin-4-yl series) achieved Pf3D7 IC₅₀ = 10 nM with HEK293 CC₅₀ = 769 nM (selectivity index > 76), but this activity is specifically tied to the pyridin-4-ylpyrrolidin-2-one scaffold rather than the pyridin-2-ylpiperazine architecture of the target compound [1].

Target selectivity GPCR pharmacology Piperazine chemotype

Differentiation from MG 1 (CAS 148274-76-4): N-Methyl Pyrrolidin-2-one vs. N-Hydroxypropyl Pyrrolidin-2-one Scaffold

MG 1 (CAS 148274-76-4; 1-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one) is a well-characterized α₁-adrenoceptor antagonist with a distinct structural architecture: it employs an N-hydroxypropyl linker connecting the pyrrolidin-2-one nitrogen to a phenylpiperazine moiety [1]. In contrast, the target compound (CAS 2097897-84-0) features an N-methyl group at the pyrrolidin-2-one 1-position and a methylene-linked pyridin-2-ylpiperazine at the 4-position. This fundamental scaffold divergence—N-substitution with a simple methyl group vs. a hydroxypropyl-arylpiperazine chain—places the two compounds in different pharmacological space. SAR studies on arylpiperazine-pyrrolidin-2-one derivatives have established that the hydroxypropyl linker in MG 1-type compounds is critical for α₁-adrenoceptor binding; compounds lacking this linker or with altered connectivity show substantially reduced affinity [2]. The presence of a pyridin-2-yl group (target compound) vs. a phenyl group (MG 1) on the piperazine further differentiates the expected receptor interaction profiles [3].

Alpha-1 adrenoceptor Cardiovascular pharmacology Scaffold comparison

Class-Level Evidence: Piperazinyl-Pyrrolidin-2-one Core as a Privileged MAGL Inhibitor Scaffold with Documented Nanomolar Potency

The piperazinyl-pyrrolidin-2-one core present in the target compound has been validated as a reversible MAGL inhibitor scaffold through structure-based drug design. In the foundational J. Med. Chem. 2018 study, compound 3a (1-(4-phenoxyphenyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-one) demonstrated MAGL IC₅₀ = 140 nM [1]. Further optimization yielded compound (R)-3t, a potent and reversible MAGL inhibitor that, upon oral administration to mice, decreased arachidonic acid levels and elevated 2-arachidonoylglycerol levels in the brain [1]. The target compound shares the critical 4-(piperazin-1-yl)pyrrolidin-2-one pharmacophore with this series but replaces the pyrimidin-2-yl with a pyridin-2-yl group on the piperazine and features an N-methyl substituent rather than an N-aryl group. The crystal structure of human MAGL in complex with compound 3l (PDB: 5ZUN) confirms that the piperazinyl-pyrrolidin-2-one core engages the catalytic serine (Ser122) and the oxyanion hole of MAGL, providing a structural rationale for investigating the target compound in this target class [2].

Monoacylglycerol lipase Endocannabinoid system Neurodegeneration

Recommended Application Scenarios for 1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one (CAS 2097897-84-0)


Chemical Probe for Structure-Activity Relationship (SAR) Studies in the Piperazinyl-Pyrrolidin-2-one MAGL Inhibitor Series

The target compound serves as a regioisomerically defined chemical probe for exploring SAR within the piperazinyl-pyrrolidin-2-one MAGL inhibitor chemotype. Its 4-substituted architecture matches the pharmacophore requirements established for MAGL inhibition by Aida et al. (J. Med. Chem. 2018), while the pyridin-2-yl and N-methyl modifications represent systematic variations from the lead series (e.g., compound 3a with pyrimidin-2-yl and N-phenoxyphenyl groups) [1]. Procurement of this compound enables head-to-head MAGL IC₅₀ comparisons against the published reference compounds to deconvolute the contributions of the heteroaryl (pyridin-2-yl vs. pyrimidin-2-yl) and N-substituent (methyl vs. aryl) to potency and selectivity. The crystal structure of human MAGL (PDB: 5ZUN) provides a structural framework for rationalizing binding differences [2].

Reference Compound for Differentiating 4-Substituted from 5-Substituted Pyrrolidin-2-one Regioisomers in Screening Libraries

Given the commercial availability of both the 4-substituted target compound (CAS 2097897-84-0) and its 5-substituted regioisomer (CAS 2097863-94-8), these two compounds form a minimal matched molecular pair for evaluating the impact of regioisomeric substitution on biological activity . In the MAGL inhibitor series, the 4-position attachment was essential for activity, with alternative substitution patterns resulting in loss of potency [1]. Screening both regioisomers in parallel across a panel of biological targets provides direct experimental evidence for the regioisomeric sensitivity of any given assay system, serving as a quality control benchmark for library screening campaigns.

Negative Control for α₁-Adrenoceptor Pharmacology Relative to MG 1

The target compound's scaffold architecture—featuring an N-methyl group rather than the N-hydroxypropyl-arylpiperazine chain present in MG 1 (CAS 148274-76-4)—makes it a structurally justified negative control for α₁-adrenoceptor-mediated effects [3][4]. SAR studies have established that the hydroxy group at the propyl linker position 2 is critical for high-affinity α₁-adrenoceptor binding (compound 10h pKᵢ = 7.30 for α₁-AR) [4]. The absence of this pharmacophoric element in the target compound predicts substantially reduced α₁-adrenoceptor affinity, enabling its use as a selectivity control in assays where MG 1 serves as the positive α₁-adrenoceptor antagonist reference.

Scaffold-Hopping Starting Point for Antimalarial Drug Discovery Targeting Plasmodium Prolyl-tRNA Synthetase

The pyridyl-piperazine-pyrrolidin-2-one architecture of the target compound represents a scaffold-hopping opportunity relative to the validated 1-(pyridin-4-yl)pyrrolidin-2-one Plasmodium PRS inhibitor series [5]. The frontrunner compound 1-S from that series exhibited Pf3D7 IC₅₀ = 10 nM with dual-stage activity against blood-stage parasites and liver schizonts (IC₅₀ = 13 and 9 nM against NF54 and NF175 strains, respectively) [5]. By replacing the direct pyridin-4-yl attachment with a pyridin-2-ylpiperazine linked via a methylene spacer, the target compound explores a distinct chemical space while retaining the pyrrolidin-2-one core implicated in PRS ATP-site binding. Aryl piperazine and pyrrolidine derivatives have demonstrated antimalarial activity against chloroquine-resistant Plasmodium falciparum strains (Exp. Parasitol. 2011) [6], supporting the rationale for evaluating this compound in antimalarial phenotypic screens.

Quote Request

Request a Quote for 1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.